molecular formula C14H17N3O5 B1392606 N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine CAS No. 1242953-27-0

N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine

Cat. No.: B1392606
CAS No.: 1242953-27-0
M. Wt: 307.3 g/mol
InChI Key: JHIHNBHPEMHHBZ-UHFFFAOYSA-N
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Description

N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine is a small molecule that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry .

Preparation Methods

The synthesis of N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine involves several steps. One common synthetic route starts with the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate undergoes further reactions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to certain proteins and enzymes, affecting their activity . This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine can be compared with other similar compounds, such as:

    Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar biological activities.

    Pyrrolidine-2-one: This compound is another derivative of pyrrolidine with different functional groups and biological properties.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups and are used in various medicinal applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-nitro-4-(pyrrolidine-1-carbonyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c18-13(19)5-6-15-11-4-3-10(9-12(11)17(21)22)14(20)16-7-1-2-8-16/h3-4,9,15H,1-2,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIHNBHPEMHHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)NCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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